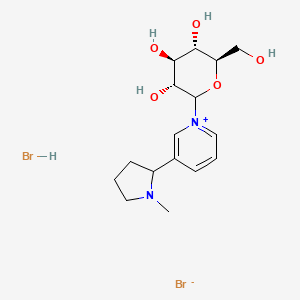
Nicotine N-D-Glucoside Bromide Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotine N-D-Glucoside Bromide Hydrobromide is a glucoside derivative of nicotine. It is a compound with the molecular formula C16H26Br2N2O5 and a molecular weight of 486.20 g/mol . This compound is primarily used for research purposes and is classified as a dangerous good for transport .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotine N-D-Glucoside Bromide Hydrobromide involves the glucosylation of nicotine. The reaction typically requires the use of a glucosyl donor and a catalyst to facilitate the transfer of the glucosyl group to the nicotine molecule. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Nicotine N-D-Glucoside Bromide Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide and hydrobromide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted glucoside derivatives.
Aplicaciones Científicas De Investigación
Nicotine N-D-Glucoside Bromide Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its effects on biological systems, including its interaction with nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurotransmitter release.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Nicotine N-D-Glucoside Bromide Hydrobromide involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can modulate neurotransmitter release and affect various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: The parent compound, which is a well-known stimulant and addictive substance.
Nicotine N-Oxide: An oxidized derivative of nicotine with different pharmacological properties.
Nicotine Glucuronide: A glucuronide conjugate of nicotine, which is a major metabolite in humans.
Uniqueness
Nicotine N-D-Glucoside Bromide Hydrobromide is unique due to its glucoside structure, which imparts different chemical and biological properties compared to other nicotine derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C16H26Br2N2O5 |
|---|---|
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide |
InChI |
InChI=1S/C16H25N2O5.2BrH/c1-17-6-3-5-11(17)10-4-2-7-18(8-10)16-15(22)14(21)13(20)12(9-19)23-16;;/h2,4,7-8,11-16,19-22H,3,5-6,9H2,1H3;2*1H/q+1;;/p-1/t11?,12-,13-,14+,15-,16?;;/m1../s1 |
Clave InChI |
YXGGZCUQRMRPED-QKLZOTHRSA-M |
SMILES isomérico |
CN1CCCC1C2=C[N+](=CC=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.Br.[Br-] |
SMILES canónico |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


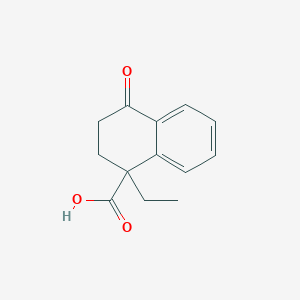
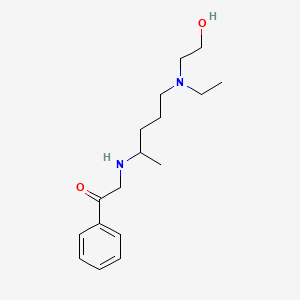

![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
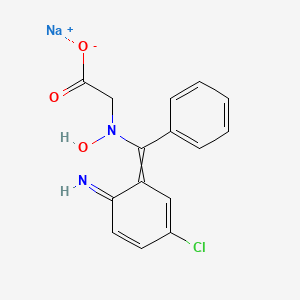
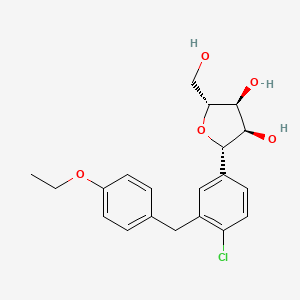
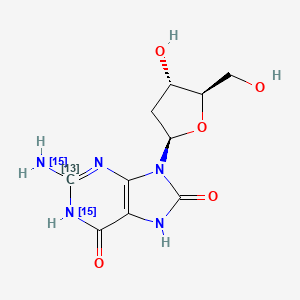
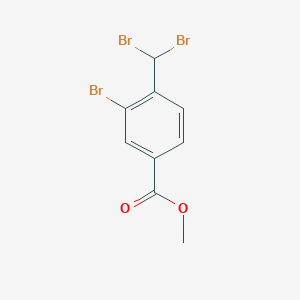
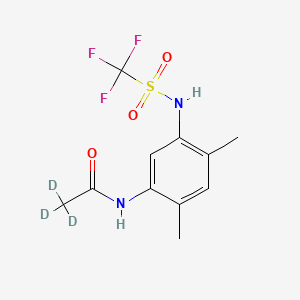
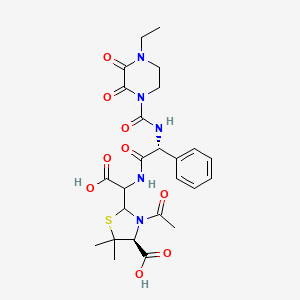
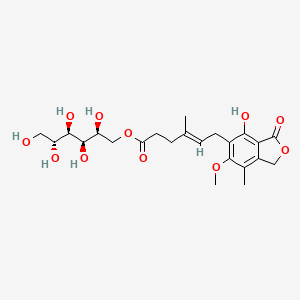
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)

